1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid 1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 882770-44-7
VCID: VC2029309
InChI: InChI=1S/C10H13ClN4O2/c11-8-7(12)9(14-5-13-8)15-3-1-6(2-4-15)10(16)17/h5-6H,1-4,12H2,(H,16,17)
SMILES: C1CN(CCC1C(=O)O)C2=C(C(=NC=N2)Cl)N
Molecular Formula: C10H13ClN4O2
Molecular Weight: 256.69 g/mol

1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid

CAS No.: 882770-44-7

Cat. No.: VC2029309

Molecular Formula: C10H13ClN4O2

Molecular Weight: 256.69 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid - 882770-44-7

Specification

CAS No. 882770-44-7
Molecular Formula C10H13ClN4O2
Molecular Weight 256.69 g/mol
IUPAC Name 1-(5-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid
Standard InChI InChI=1S/C10H13ClN4O2/c11-8-7(12)9(14-5-13-8)15-3-1-6(2-4-15)10(16)17/h5-6H,1-4,12H2,(H,16,17)
Standard InChI Key SZCQFEBGDRVOAE-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=O)O)C2=C(C(=NC=N2)Cl)N
Canonical SMILES C1CN(CCC1C(=O)O)C2=C(C(=NC=N2)Cl)N

Introduction

Chemical Identity and Basic Properties

Identification Parameters

1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid is uniquely identified through several standard chemical identifiers, allowing for precise recognition in chemical databases and literature. The compound is registered with CAS number 882770-44-7, providing an unambiguous reference point for chemical inventory and regulatory purposes . Its molecular structure is represented by the molecular formula C₁₀H₁₃ClN₄O₂, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms in specific proportions .

Structural Identifiers

The compound's structure can be represented using various chemical notation systems, facilitating its identification across different chemical databases and software platforms. The systematic IUPAC name provides the most detailed structural description: 1-(5-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid . For computational chemistry applications, the InChI and SMILES notations offer machine-readable structural representations:

Identifier TypeValue
InChIInChI=1S/C10H13ClN4O2/c11-8-7(12)9(14-5-13-8)15-3-1-6(2-4-15)10(16)17/h5-6H,1-4,12H2,(H,16,17)
InChIKeySZCQFEBGDRVOAE-UHFFFAOYSA-N
SMILESC1CN(CCC1C(=O)O)C2=C(C(=NC=N2)Cl)N

These identifiers enable unambiguous structural recognition in chemical databases and computational applications .

Physical and Chemical Properties

The compound has a molecular weight of 256.69 g/mol, a critical parameter for analytical applications and dosage calculations in research settings . Physically, it exists as a solid at standard conditions, though detailed information on its melting point, boiling point, and solubility profile is limited in the current literature . The compound contains multiple functional groups that influence its chemical behavior, including an amino group, a chloro substituent, a pyrimidine ring, a piperidine ring, and a carboxylic acid group.

Structural Characteristics

Molecular Architecture

The molecular structure of 1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid features a distinct arrangement of functional groups that contribute to its chemical reactivity and potential biological interactions. At its core, the compound contains a pyrimidine ring with substituents at positions 4, 5, and 6. Position 5 bears an amino group, position 6 contains a chloro substituent, and position 4 is connected to a piperidine ring. The piperidine moiety, a six-membered saturated heterocyclic structure, contains a carboxylic acid group at position 4, adding an acidic functional group to the molecule.

Structural Features Relevant to Reactivity

The structural arrangement of 1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid presents several reactive sites that are significant for its chemical behavior and potential applications. The primary amino group at position 5 of the pyrimidine ring can participate in various nucleophilic reactions, including acylation, alkylation, and condensation reactions. The chloro substituent at position 6 provides a potential site for nucleophilic aromatic substitution reactions, which can be exploited for structural modifications and derivatization.

Conformational Aspects

The compound's three-dimensional structure involves conformational flexibility, particularly in the piperidine ring, which can adopt different chair conformations. The preferred conformation would likely position the carboxylic acid group in an equatorial orientation to minimize steric interactions . This conformational behavior may influence the compound's interactions with biological targets and its packing in the solid state.

Synthesis and Preparation

Related Synthetic Methodologies

Research on related compounds provides insights into potential synthetic strategies for 1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid. For instance, the preparation of similar pyrimidine derivatives, such as 4-(4-amino-6-chloropyrimidin-2-ylamino)benzonitrile, involves reaction of dichloropyrimidin-4-amine with appropriate amines under controlled conditions . Adaptation of such methodologies could potentially be applied to the synthesis of the target compound.

The synthesis might also draw parallels from approaches used for carbocyclic nucleoside analogs containing amino acid moieties, as documented in research on β- and γ-lactam-based compounds . These approaches involve strategic ring modifications and functional group transformations to achieve the desired structural features.

Applications and Significance

Research Applications

1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid serves primarily as a research tool and reagent in chemical investigations. Its well-defined structure and functional group arrangement make it valuable for studying structure-activity relationships in medicinal chemistry and exploring novel synthetic methodologies. The compound can function as a probe for investigating biological interactions involving pyrimidine-containing structures, potentially offering insights into molecular recognition processes.

Role in Chemical Synthesis

A significant application of 1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid lies in its utility as a building block for constructing more complex molecular architectures. The compound's multifunctional nature, featuring amino, chloro, and carboxylic acid groups, provides multiple handles for derivatization and incorporation into larger molecular frameworks. This versatility makes it particularly valuable in diversity-oriented synthesis and the preparation of chemical libraries for biological screening.

Related Compounds and Structural Analogs

Structural Variations

Several compounds share structural similarities with 1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid, differing in the position of substituents or functional groups. These structural analogs provide context for understanding the chemical and potential biological properties of the target compound.

CompoundCAS NumberStructural Difference
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid1208087-83-5Chloro substituent at position 2 instead of position 6; lacks amino group
1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid939986-75-1Lacks amino group at position 5
Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate914347-88-9Methyl ester of carboxylic acid; lacks amino group

These structural variations allow for comparative analysis of how specific substituents affect physical properties, chemical reactivity, and potential biological activity .

Structure-Activity Relationships

The structural relationship between 1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid and other pyrimidine-containing compounds provides a framework for understanding potential structure-activity relationships. The presence of the amino group at position 5 of the pyrimidine ring in the target compound, which is absent in some of the related analogs, may significantly influence hydrogen bonding capabilities and interactions with biological targets .

Similarly, the carboxylic acid functionality on the piperidine ring introduces acidic properties and additional hydrogen bonding potential, which can be modified through esterification as seen in methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate . These structural variations create a spectrum of compounds with potentially different pharmacological profiles and chemical reactivities.

Current Research and Future Directions

Research Status

Research on 1-(5-Amino-6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid and closely related compounds is ongoing, with a focus on potential applications in medicinal chemistry. Current investigations appear to be exploring the compound's interactions with biological systems, its potential as a lead compound for drug development, and its role in synthesizing more complex molecules with therapeutic properties.

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